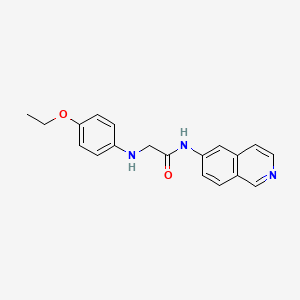

2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide

Description

2-((4-Ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is an organic compound that has garnered interest in various fields of scientific research due to its unique chemical structure and potential applications. This compound features an ethoxyphenyl group, an isoquinoline moiety, and an acetamide linkage, making it a versatile molecule for chemical synthesis and biological studies.

Properties

CAS No. |

920513-46-8 |

|---|---|

Molecular Formula |

C19H19N3O2 |

Molecular Weight |

321.4 g/mol |

IUPAC Name |

2-(4-ethoxyanilino)-N-isoquinolin-6-ylacetamide |

InChI |

InChI=1S/C19H19N3O2/c1-2-24-18-7-5-16(6-8-18)21-13-19(23)22-17-4-3-15-12-20-10-9-14(15)11-17/h3-12,21H,2,13H2,1H3,(H,22,23) |

InChI Key |

JWRHAQSRKZDOSE-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NCC(=O)NC2=CC3=C(C=C2)C=NC=C3 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide typically involves a multi-step process:

Formation of the Ethoxyphenyl Amine: The starting material, 4-ethoxyaniline, is prepared by the ethylation of 4-aminophenol using ethyl bromide in the presence of a base such as potassium carbonate.

Acylation Reaction: The 4-ethoxyaniline is then acylated with chloroacetyl chloride to form 2-chloro-N-(4-ethoxyphenyl)acetamide.

Coupling with Isoquinoline: The final step involves the coupling of 2-chloro-N-(4-ethoxyphenyl)acetamide with isoquinoline-6-amine under basic conditions, typically using a base like sodium hydride or potassium carbonate, to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, would be crucial to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the ethoxy group, leading to the formation of aldehydes or carboxylic acids.

Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group in the acetamide linkage, potentially yielding amines or alcohols.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, or halogenation.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are frequently used.

Substitution: Reagents such as nitric acid (HNO₃) for nitration, sulfuric acid (H₂SO₄) for sulfonation, and halogens (Cl₂, Br₂) for halogenation are typical.

Major Products Formed

Oxidation: Aldehydes, carboxylic acids.

Reduction: Amines, alcohols.

Substitution: Nitro, sulfonyl, or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it valuable in the development of new materials and catalysts.

Biology

Medicine

In medicine, the compound is investigated for its potential therapeutic properties. Its structure suggests it could interact with biological targets such as enzymes or receptors, making it a candidate for drug development, particularly in the fields of oncology and neurology.

Industry

Industrially, the compound can be used in the synthesis of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s amide linkage and aromatic rings allow it to form hydrogen bonds and π-π interactions with these targets, potentially inhibiting or modulating their activity. Pathways involved may include signal transduction, enzyme inhibition, or receptor modulation.

Comparison with Similar Compounds

Similar Compounds

- 2-((4-Methoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide

- 2-((4-Chlorophenyl)amino)-N-(isoquinolin-6-yl)acetamide

- 2-((4-Fluorophenyl)amino)-N-(isoquinolin-6-yl)acetamide

Uniqueness

Compared to its analogs, 2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is unique due to the presence of the ethoxy group, which can influence its solubility, reactivity, and interaction with biological targets. This makes it a distinct candidate for specific applications where these properties are advantageous.

Biological Activity

2-((4-ethoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The combination of an isoquinoline moiety with an ethoxyphenyl amino acetamide group suggests various pharmacological applications, particularly in cancer therapy and neurological disorders.

Chemical Structure and Properties

The molecular formula for this compound is , with a molecular weight of approximately 300.36 g/mol. The compound features an ethoxy group that may enhance lipophilicity, potentially influencing its absorption and distribution in biological systems.

Antitumor Activity

Research indicates that compounds similar to this compound exhibit notable antitumor properties. A study evaluated various derivatives against human tumor cell lines, revealing that modifications in the structure significantly affect their cytotoxicity. For instance, compounds with different substituents on the phenyl ring demonstrated varied efficacy against cancer cell lines, suggesting that the ethoxy group may play a role in enhancing antitumor activity by modulating interactions with cellular targets .

The proposed mechanism of action for this compound involves interaction with specific kinases implicated in cancer cell signaling pathways. Preliminary studies suggest that this compound may inhibit certain kinases, thereby disrupting signaling cascades essential for tumor growth and proliferation .

Comparative Analysis of Similar Compounds

To understand the unique properties of this compound, a comparison with structurally related compounds is beneficial:

| Compound Name | Structure Features | Biological Activity Focus |

|---|---|---|

| 2-((4-methoxyphenyl)amino)-N-(isoquinolin-6-yl)acetamide | Methoxy substituent on phenyl | Antitumor activity |

| 2-((4-(benzyloxy)phenyl)amino)-N-(isoquinolin-6-yl)acetamide | Benzyloxy group | Enhanced solubility and reactivity |

| 2-((4-(ethylphenyl)amino)-N-(isoquinolin-6-yl)acetamide | Ethylene substituent | Variations in hydrophobicity and activity |

This table illustrates how variations in substituents can influence the biological activities of these compounds, highlighting the potential significance of the ethoxy group in enhancing therapeutic effects.

Case Studies

A case study involving the synthesis and evaluation of related isoquinoline derivatives demonstrated promising results. The synthesized compounds were screened for their antitumor activity against a panel of human cancer cell lines, revealing that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent activity . The study underscored the importance of structural modifications in optimizing biological activity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.